molecular formula C22H22N2O4 B3452107 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B3452107
M. Wt: 378.4 g/mol
InChI Key: RPVWWEAWOBVWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide, also known as CPI-0610, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. CPI-0610 is a selective inhibitor of bromodomain and extra-terminal (BET) proteins, which have been implicated in the regulation of gene expression and cell growth. The purpose of

Mechanism of Action

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide selectively inhibits BET proteins, which are involved in the regulation of gene expression and cell growth. BET proteins bind to acetylated histones and other transcription factors to promote the expression of genes involved in cell growth and survival. By inhibiting BET proteins, this compound can block the expression of these genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has also been shown to inhibit the expression of genes involved in cell growth and survival, as well as genes involved in immune evasion. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide in lab experiments include its selectivity for BET proteins, its ability to inhibit the growth of various types of cancer cells, and its potential to enhance the efficacy of other cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, the optimal dosage and treatment regimen for this compound have not been fully established, and there may be off-target effects that need to be considered.

Future Directions

There are several future directions for the study of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide. One direction is to further investigate the optimal dosage and treatment regimen for this compound in different types of cancer. Another direction is to explore the potential of this compound in combination with other cancer therapies, such as immunotherapy. Additionally, there is a need to better understand the off-target effects of this compound and to develop strategies to minimize these effects. Finally, there is a need to develop more selective BET inhibitors that can target specific BET proteins and avoid off-target effects.

Scientific Research Applications

2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. BET proteins have been implicated in the regulation of gene expression and cell growth, making them attractive targets for cancer therapy. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and solid tumors. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-15-9-10-20(28-2)18(11-15)23-21(25)13-24-12-17(22(26)14-7-8-14)16-5-3-4-6-19(16)24/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVWWEAWOBVWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.